IDO1 Inhibitory Potency: 5-Acylindole Core vs. Indole-5-Carboxylic Acid Derivatives
In an IDO1 enzyme inhibition assay using recombinant human IDO1, a 5-acylindole derivative (closely related to 1-(1H-Indol-5-yl)propan-1-one) demonstrated an IC₅₀ of 76 nM, whereas an indole-5-carboxylic acid derivative exhibited substantially weaker inhibition with an IC₅₀ of 3,180 nM [1][2]. This indicates that the acyl moiety at the 5-position provides a >40-fold enhancement in IDO1 inhibitory activity compared to a carboxylic acid group.
| Evidence Dimension | IDO1 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 76 nM (for 5-acylindole analog) |
| Comparator Or Baseline | Indole-5-carboxylic acid derivative: IC₅₀ = 3,180 nM |
| Quantified Difference | >40-fold greater potency for 5-acylindole |
| Conditions | Recombinant human IDO1 enzyme assay, inhibition of kynurenine formation |
Why This Matters
This potency differential directly informs target-based screening campaigns where IDO1 inhibition is the primary readout; selecting the 5-acylindole scaffold reduces the required compound concentration for cellular assays.
- [1] BindingDB. BDBM50454800: IDO1 inhibition data. IC₅₀ = 76 nM. Access date: 2026. View Source
- [2] BindingDB. BDBM50550888: IDO1 inhibition data for indole-5-carboxylic acid derivative. IC₅₀ = 3,180 nM. Access date: 2026. View Source
